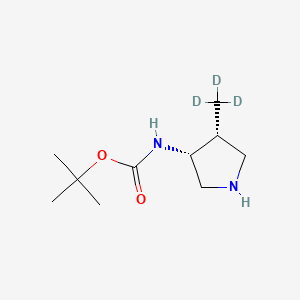

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3

Description

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 is a deuterated derivative of a pyrrolidine-based carbamate compound. Its structure features a tert-butyl carbamate group protecting the amine functionality on a stereochemically defined (3R,4R)-4-methylpyrrolidine scaffold. The deuterium substitution at the methyl group (denoted as -d3) replaces three hydrogen atoms with deuterium, enhancing its utility in isotopic labeling for pharmacokinetic, metabolic, or mechanistic studies . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing deuterated analogs of bioactive molecules to improve metabolic stability or enable tracing in biological systems .

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

203.30 g/mol |

IUPAC Name |

tert-butyl N-[(3R,4R)-4-(trideuteriomethyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1/i1D3 |

InChI Key |

BKITXDSDJGOXPN-NJRXSWGXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 typically involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the tert-butyl carbamate group: This step usually involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions can also occur, potentially affecting the carbamate group.

Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the tert-butyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.

Spectroscopy: Deuterated compounds are valuable in NMR spectroscopy for reducing background signals.

Biology

Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of drugs in biological systems.

Medicine

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

Drug Development: Deuterated drugs may have improved pharmacological properties.

Industry

Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 depends on its specific application. In pharmacokinetics, for example, the deuterium atoms can alter the metabolic stability of the compound, leading to changes in its biological activity. The molecular targets and pathways involved would be specific to the compound’s use in a particular context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 can be elucidated by comparing it with analogous compounds, including non-deuterated variants, stereoisomers, and derivatives with alternative substituents.

Structural Analogues

2.1.1. Non-Deuterated Counterpart

- Compound : tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate

- Key Differences : Lacks deuterium at the methyl group, resulting in a lower molecular weight and distinct NMR spectral profiles (e.g., absence of deuterium-induced isotopic shifts) .

- Applications: Used in cross-coupling reactions to synthesize pyrrolidine-containing pharmaceuticals, as demonstrated in the synthesis of quinoline derivatives .

2.1.2. Hydroxy-Substituted Analog

- Compound : tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate (CAS 1203566-77-1)

- Key Differences : Substitution of the methyl group with a hydroxyl (-OH) group increases polarity and hydrogen-bonding capacity, altering solubility and reactivity .

- Applications : Serves as a precursor for hydroxylated bioactive molecules, such as kinase inhibitors .

Stereoisomers

2.2.1. (3S,4S)-4-Methylpyrrolidine Carbamate

- Compound : tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride (CAS BLD768536)

- Key Differences : Opposite stereochemistry at the 3 and 4 positions, leading to divergent biological activity. For example, Tofacitinib derivatives with (3R,4R) configurations exhibit distinct kinase inhibition profiles compared to (3S,4S) analogs .

- Physical Properties : Higher aqueous solubility due to hydrochloride salt formation .

Functional Group Variants

2.3.1. Benzyl-Substituted Derivatives

- Compound : tert-Butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate (CAS 1212076-16-8)

- Key Differences : Incorporation of a benzyl group and 4-chlorophenyl substituent enhances lipophilicity and steric bulk, influencing receptor binding .

- Applications : Explored in the development of CNS-targeting agents due to improved blood-brain barrier penetration .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 is a deuterated derivative of the compound commonly used in organic synthesis and pharmaceutical research. Its unique structural features, including a pyrrolidine ring and a tert-butyl group, contribute to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 214.30 g/mol

- IUPAC Name : tert-butyl N-methyl-N-[(3R,4R)-4-methylpyrrolidin-3-yl]carbamate

- CAS Number : 107610-69-5

The biological activity of tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, such as reduced inflammation or modified signaling pathways.

- Receptor Modulation : It can modulate receptor activity, affecting neurotransmitter systems and potentially influencing neurological functions.

1. Neuroprotective Effects

Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective properties. For instance, studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which is critical in neurodegenerative diseases like Alzheimer's.

2. Antioxidant Properties

The compound has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS).

3. Anti-inflammatory Activity

Studies have reported that tert-butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions.

Research Findings and Case Studies

Applications in Research

tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 has several applications:

- Drug Development : Its structural characteristics make it a candidate for developing new drugs targeting neurological disorders.

- Biochemical Studies : Used as a tool compound to study enzyme mechanisms and protein-ligand interactions.

- Synthetic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.